
1-Acetyl-5,5-dimethyl-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-5,5-dimethyl-1H-pyrrol-2(5H)-one, also known as N-Acetyldimethylpyrrolidone (NADP), is a chemical compound that is widely used in scientific research. It is a cyclic amide that is synthesized from acetic anhydride and dimethylamine. NADP is a versatile compound that has a wide range of applications in various fields of research, such as organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of NADP is not fully understood. However, it is known to interact with various enzymes and receptors in the body. It is also known to modulate the activity of ion channels and transporters.
Biochemical and physiological effects
NADP has various biochemical and physiological effects in the body. It is known to enhance the solubility and bioavailability of drugs. It is also known to modulate the activity of various enzymes and receptors in the body.
Avantages Et Limitations Des Expériences En Laboratoire
NADP has several advantages for lab experiments. It is a versatile compound that can be used in various fields of research. It is also readily available and relatively inexpensive. However, it has some limitations, such as its toxicity and potential side effects.
Orientations Futures
There are several future directions for the research on NADP. One direction is to explore its potential as a drug delivery system for targeted drug delivery. Another direction is to investigate its role in the regulation of ion channels and transporters. Further research is also needed to understand its mechanism of action and potential side effects.
Conclusion
In conclusion, 1-Acetyl-5,5-dimethyl-1H-pyrrol-2(5H)-onethylpyrrolidone (NADP) is a versatile compound that has a wide range of applications in various fields of scientific research. It is synthesized by the reaction of acetic anhydride with dimethylamine and is used as a solvent, reagent, coenzyme, and drug delivery system. Further research is needed to explore its potential as a targeted drug delivery system and to understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of NADP is a relatively simple process that involves the reaction of acetic anhydride with dimethylamine. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, at a temperature of around 60-70°C. The product is then purified by distillation or recrystallization to obtain pure NADP.
Applications De Recherche Scientifique
NADP has a wide range of applications in scientific research. In organic chemistry, it is used as a solvent for the synthesis of various organic compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as pyrrolidines and pyrrolizidines.
In biochemistry, NADP is used as a coenzyme in various metabolic pathways. It is involved in the metabolism of carbohydrates, lipids, and amino acids. It is also involved in the biosynthesis of nucleotides and the detoxification of reactive oxygen species.
In pharmacology, NADP is used as a drug delivery system. It is used to enhance the solubility and bioavailability of drugs. It is also used as a carrier for targeted drug delivery, where the drug is attached to NADP and delivered to specific cells or tissues.
Propriétés
Numéro CAS |
143359-79-9 |
|---|---|
Nom du produit |
1-Acetyl-5,5-dimethyl-1H-pyrrol-2(5H)-one |
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1-acetyl-5,5-dimethylpyrrol-2-one |
InChI |
InChI=1S/C8H11NO2/c1-6(10)9-7(11)4-5-8(9,2)3/h4-5H,1-3H3 |
Clé InChI |
RZVAARBTADMEKU-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=O)C=CC1(C)C |
SMILES canonique |
CC(=O)N1C(=O)C=CC1(C)C |
Synonymes |
2H-Pyrrol-2-one, 1-acetyl-1,5-dihydro-5,5-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



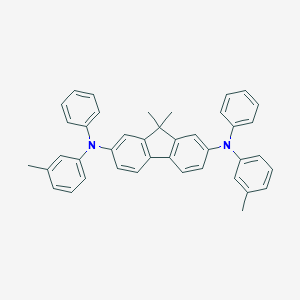
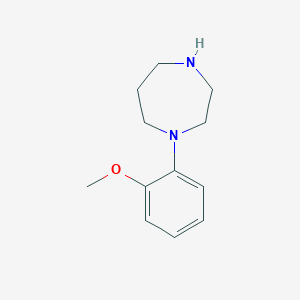
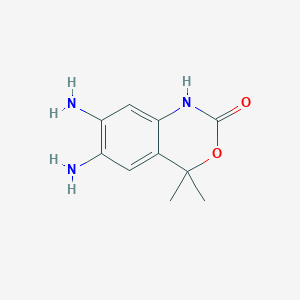
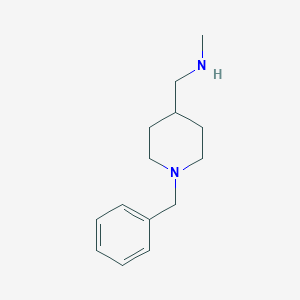
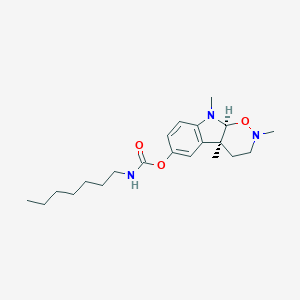
![(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B115484.png)
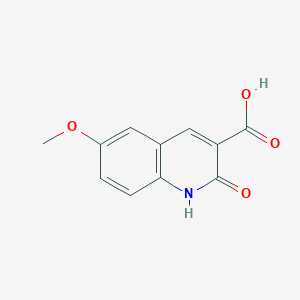
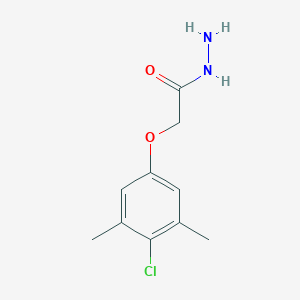
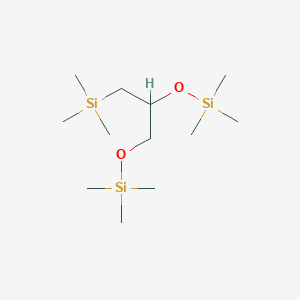
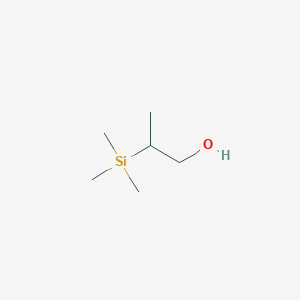
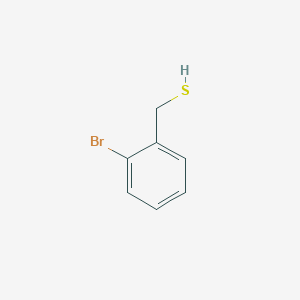
![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B115498.png)

